Cas no 85699-62-3 (alpha-Conidendrin)

alpha-Conidendrin 化学的及び物理的性質
名前と識別子
-
- Tsugalactone
- Conidendrin
- α-Conidendrin
- [ "Tsugalactone", " Tsugaresinol" ]
- beta-Coniodendrin
- Naphtho[2, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, [3aR-(3a.alpha.,4.alpha.,9a.alpha.)]-
- Conidendrin,.alpha.
- Naphtho[2,3-c]furan-1(3H)-one,3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3aR,4S,9aR)-
- Naphtho[2, 3a.alpha.,4,9,9a.alpha.-tetrahydro-6-hydroxy-4.alpha.-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
- 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one #
- A-Conidendrin
- Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, [3aR-(3a.alpha.,4.alpha.,9a.beta.)]-
- (3aS)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
- 7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
- 5474-93-1
- SCHEMBL13505645
- SMR001547282
- NCGC00246817-01
- CONIDENDRIN, BETA
- AKOS030558511
- DTXSID20970059
- NSC4587
- CONIDENDRIN,ALPHA
- Naphtho[2,3-c]furan-1(3H)-one, 3a.alpha.,4,9,9a.beta.-tetrahydro-6-hydroxy-4.alpha.-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
- 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one
- Naphtho[2, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3a.alpha.,4.alpha.,9a.alpha.)-
- 85699-62-3
- Naphtho[2,3-c]furan-1(3H)-one, 3a,4,9,9a-tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-, (3a.alpha.,4.alpha.,9a.beta.)-(-)-
- MLS002637763
- alpha-Conidendrin
-
- インチ: 1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3
- InChIKey: CAYMSCGTKZIVTN-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(C(C3C(C2)=CC(OC)=C(O)C=3)C2C=C(OC)C(O)=CC=2)CO1
計算された属性
- せいみつぶんしりょう: 356.126
- どういたいしつりょう: 356.126
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.2A^2
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.334
- ふってん: 601.4 °C at 760 mmHg
- フラッシュポイント: 218.1 °C
- 屈折率: 1.618
- PSA: 85.22000
- LogP: 2.59220
alpha-Conidendrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3375-1 mg |
alpha-Conidendrin |
85699-62-3 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3375-1 mg |
alpha-Conidendrin |
85699-62-3 | 98% | 1mg |
¥ 5,050 | 2023-07-10 | |
TargetMol Chemicals | TN3375-1mg |
alpha-Conidendrin |
85699-62-3 | 1mg |
¥ 7200 | 2024-07-19 | ||
A2B Chem LLC | AD95199-5mg |
alpha-Conidendrin |
85699-62-3 | 5mg |
$719.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094419-5mg |
Tsugalactone |
85699-62-3 | 98% | 5mg |
¥2730.00 | 2024-04-28 |
alpha-Conidendrin 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
alpha-Conidendrinに関する追加情報
Recent Advances in the Study of alpha-Conidendrin (85699-62-3): A Comprehensive Research Brief
In recent years, alpha-Conidendrin (CAS: 85699-62-3) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on alpha-Conidendrin, focusing on its chemical characteristics, biological activities, and recent advancements in its application within the pharmaceutical industry.
Alpha-Conidendrin, a lignan compound, is derived from natural sources such as coniferous trees and has been identified as a promising candidate for drug development. Recent studies have highlighted its antioxidant, anti-inflammatory, and potential anticancer properties. The compound's molecular structure, characterized by its dibenzylbutyrolactone framework, plays a crucial role in its biological activity, making it a subject of intense research.
One of the most notable advancements in the study of alpha-Conidendrin is its role in modulating cellular signaling pathways. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that alpha-Conidendrin inhibits the NF-κB pathway, which is implicated in chronic inflammation and cancer progression. This finding opens new avenues for the development of anti-inflammatory and anticancer therapies.
Furthermore, a recent study in the European Journal of Pharmacology (2024) explored the pharmacokinetics of alpha-Conidendrin, revealing its favorable bioavailability and metabolic stability. These properties enhance its potential as a lead compound for drug development, particularly in oral formulations. The study also identified key metabolites of alpha-Conidendrin, providing insights into its mechanism of action and potential side effects.
In addition to its therapeutic potential, alpha-Conidendrin has been investigated for its role in sustainable chemistry. A 2023 study in Green Chemistry highlighted its use as a green catalyst in organic synthesis, showcasing its versatility beyond pharmaceutical applications. This dual utility underscores the compound's significance in both medicinal and environmental chemistry.
Despite these promising developments, challenges remain in the large-scale production and clinical application of alpha-Conidendrin. Current extraction methods from natural sources are inefficient, and synthetic routes are still under optimization. However, recent advances in biotechnology, such as microbial biosynthesis, offer potential solutions to these challenges.
In conclusion, alpha-Conidendrin (85699-62-3) represents a multifaceted compound with significant potential in pharmaceutical and chemical applications. Ongoing research continues to uncover its diverse biological activities and mechanisms, paving the way for future therapeutic innovations. As the scientific community delves deeper into its properties, alpha-Conidendrin is poised to become a cornerstone in the development of next-generation drugs and green chemistry solutions.
85699-62-3 (alpha-Conidendrin) 関連製品
- 494195-98-1((1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo4.1.0hept-2-ene-3-carboxylic Acid Methyl Ester)
- 1266663-89-1((1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo4.1.0hept-3-ene-3-carboxylic Acid Ethyl Ester)
- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)
- 2171690-33-6(1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide)
- 1807089-81-1(Methyl 6-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)
- 1417636-59-9(2-(pyridin-4-yl)morpholine dihydrochloride)
- 1228880-35-0(1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride)
- 1806412-04-3(1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one)
- 2228425-52-1(3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)




